2,3',4-Trimethylbiphenyl
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Overview
Description
2,3’,4-Trimethylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of three methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,4-Trimethylbiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nitration of 2,3,4-trimethylbiphenyl with nitrogen dioxide in benzene, resulting in various nitrated products .
Industrial Production Methods
Industrial production methods for 2,3’,4-Trimethylbiphenyl are not extensively documented. the Suzuki–Miyaura coupling reaction is a widely used industrial process for synthesizing biphenyl derivatives due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3’,4-Trimethylbiphenyl undergoes several types of chemical reactions, including:
Nitration: Reaction with nitrogen dioxide in benzene, producing nitrated biphenyls and nitratomethylbiphenyls.
Reduction: Reduction of nitro compounds to amines using phosphorus reagents.
Common Reagents and Conditions
Nitration: Nitrogen dioxide in benzene.
Reduction: Triethyl phosphite in cumene or t-butylbenzene.
Major Products
Nitration: Produces nitratomethylbiphenyls and ketones.
Reduction: Produces amino derivatives and phosphorimidates.
Scientific Research Applications
2,3’,4-Trimethylbiphenyl is used as a research intermediate in various scientific studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3’,4-Trimethylbiphenyl involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, the compound undergoes electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the aromatic ring . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s chemical properties .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylphenol: Undergoes similar nitration reactions with nitrogen dioxide.
2,4,6-Trimethylbiphenyl: Undergoes reduction to produce amino derivatives and phosphorimidates.
Uniqueness
2,3’,4-Trimethylbiphenyl is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable for studying specific chemical processes and developing new materials .
Properties
Molecular Formula |
C15H16 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,4-dimethyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(10-11)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3 |
InChI Key |
YEXVBRNCTPOJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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